

Application Notes and Protocols: BDP R6G Amine Hydrochloride Conjugation to Primary Amines

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Compound of Interest

Compound Name: BDP R6G amine hydrochloride

Cat. No.: B15599907

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Introduction

BODIPY™ (BDP) dyes are a class of fluorescent dyes known for their high quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH. BDP R6G is a bright and photostable dye with excitation and emission spectra similar to Rhodamine 6G, making it a valuable tool for various fluorescence-based biological assays.[1][2][3] This document provides detailed application notes and protocols for the conjugation of **BDP R6G amine hydrochloride** to primary amines on biomolecules, such as proteins and peptides, using N-hydroxysuccinimidyl (NHS) ester chemistry.

The primary amino groups on proteins, found at the N-terminus and on the side chain of lysine residues, are common targets for labeling with amine-reactive fluorescent dyes.[4] The NHS ester of BDP R6G reacts with these primary amines under mild basic conditions to form a stable amide bond, covalently attaching the fluorescent label to the target molecule.

Chemical Principle of Conjugation

The conjugation of BDP R6G NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The deprotonated primary amine acts as a nucleophile, attacking the

carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of BDP R6G NHS ester to primary amines.

Table 1: BDP R6G NHS Ester Properties

Parameter	Value	Reference
Molecular Weight	437.21 g/mol	[2][3]
Excitation Maximum (λ_{ex})	~530 nm	[2]
Emission Maximum (λ_{em})	~548 nm	[2]
Molar Extinction Coefficient (ϵ)	~76,000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.96	[2]
Correction Factor (CF ₂₈₀)	~0.18	[2]

Table 2: Recommended Reaction Conditions for Antibody Labeling

Parameter	Recommended Value	Reference
Dye:Protein Molar Ratio	10:1 to 20:1 (start with 15:1)	[4]
Protein Concentration	2 - 10 mg/mL	[5]
Reaction Buffer	0.1 M Sodium Bicarbonate or 50 mM Sodium Borate	[4]
Reaction pH	8.0 - 9.0 (optimal 8.3-8.5)	[4]
Reaction Temperature	Room Temperature	[4][5]
Incubation Time	1 - 2 hours	[4][5]
Quenching Reagent	1 M Tris-HCl or Glycine (pH ~7.4)	[4]
Final Quencher Concentration	50 - 100 mM	[4]

Experimental Protocols

Protocol 1: BDP R6G NHS Ester Conjugation to an Antibody

This protocol describes the labeling of a typical IgG antibody.

Materials:

- BDP R6G NHS ester
- Antibody of interest (in an amine-free buffer like PBS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 7.4
- Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL. If the antibody is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS before proceeding.
- Dye Preparation:
 - Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
- Labeling Reaction:
 - Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point for optimization.^[4]
 - While gently stirring the antibody solution, slowly add the calculated amount of the BDP R6G NHS ester solution.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.^{[4][5]}
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

- Collect the fractions containing the purified conjugate. The labeled antibody will elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. An ideal DOL for antibodies is typically between 2 and 10.[\[6\]](#)

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of BDP R6G (~530 nm, A_{max}).
- Calculate Protein Concentration:
 - The concentration of the protein in the conjugate can be calculated using the following formula: $\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - A_{max} is the absorbance of the conjugate at ~530 nm.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (~0.18 for BDP R6G).[\[2\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for a typical IgG).
- Calculate Degree of Labeling:
 - The DOL can be calculated using the following formula: $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where:

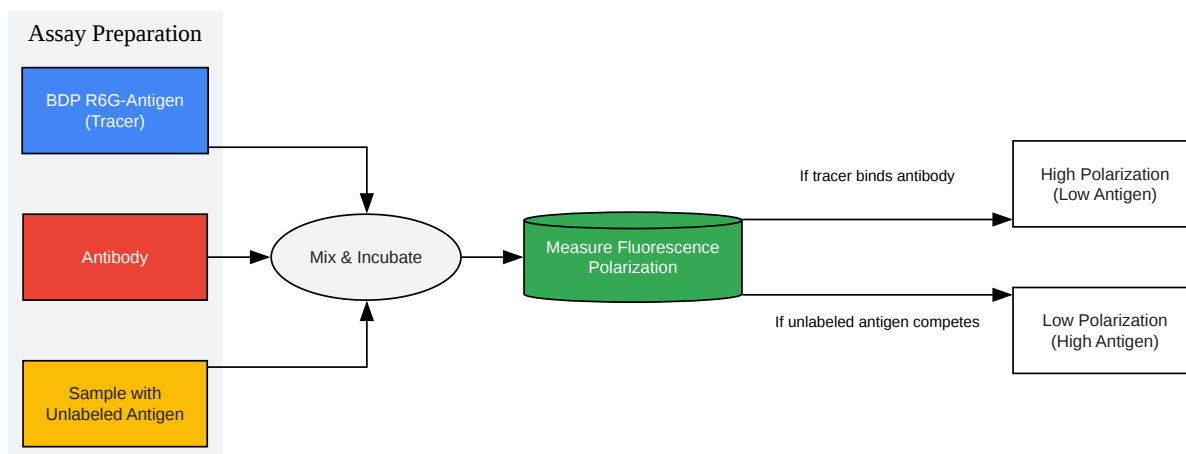
- A_{max} is the absorbance of the conjugate at ~530 nm.
- ϵ_{dye} is the molar extinction coefficient of BDP R6G at ~530 nm ($\sim 76,000 \text{ M}^{-1}\text{cm}^{-1}$).

[2]

Application Examples and Workflows

Application 1: Fluorescence Polarization Immunoassay (FPIA)

BDP R6G is an excellent fluorophore for fluorescence polarization assays due to its high quantum yield and long fluorescence lifetime.[1][2][3] FPIA is a homogeneous immunoassay technique used to quantify antigens or antibodies in a sample. The principle is based on the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger molecule (antibody).

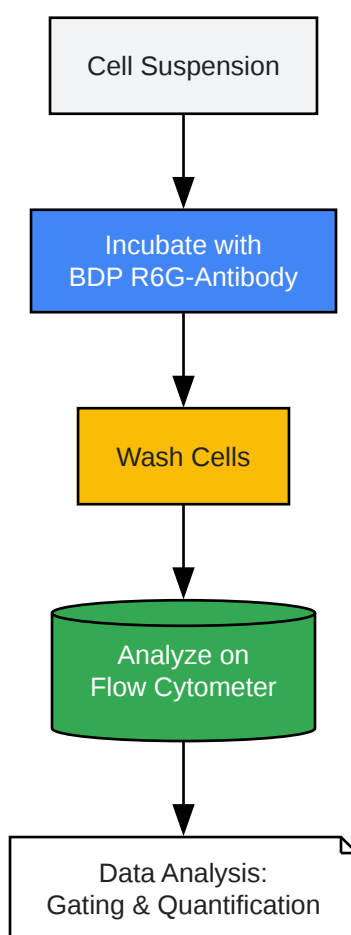


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Fluorescence Polarization Immunoassay Workflow.

Application 2: Flow Cytometry

BDP R6G-conjugated antibodies can be used for the immunophenotyping of cells by flow cytometry. The bright fluorescence of BDP R6G allows for the clear identification and quantification of cell populations expressing the target antigen.

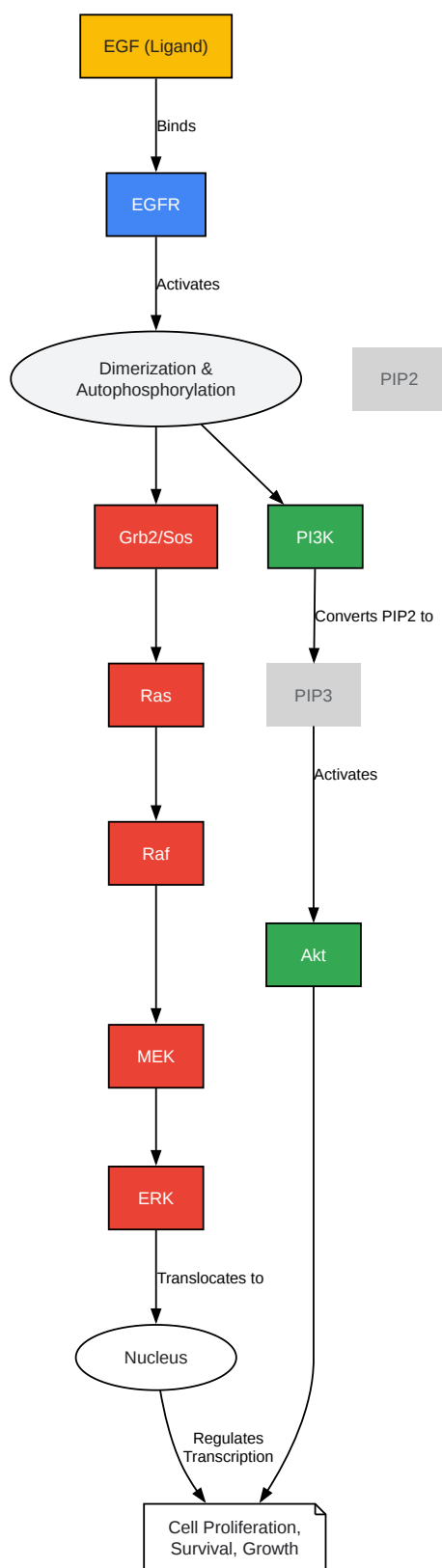


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Flow Cytometry Staining Workflow.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled ligands or antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are used to study its signaling pathway, which is crucial in cell proliferation and cancer. BDP R6G-labeled probes can be used to visualize EGFR localization and trafficking.



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Simplified EGFR Signaling Pathway.

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